![molecular formula C10H8F2O4 B2548764 Methyl 4-(difluoromethoxy)-2-formylbenzoate CAS No. 2248388-37-4](/img/structure/B2548764.png)
Methyl 4-(difluoromethoxy)-2-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(difluoromethoxy)-2-formylbenzoate, also known as DFMBO-Me, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of benzoate esters and has a molecular weight of 226.14 g/mol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(difluoromethoxy)-2-formylbenzoate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against a range of enzymes and proteins, including but not limited to acetylcholinesterase, α-glucosidase, and tyrosinase. These enzymes and proteins are involved in various physiological processes and are implicated in the pathogenesis of several diseases, including Alzheimer's disease, diabetes, and skin disorders. Therefore, Methyl 4-(difluoromethoxy)-2-formylbenzoate has the potential to be developed into novel therapeutics for these diseases.
Wirkmechanismus
The mechanism of action of Methyl 4-(difluoromethoxy)-2-formylbenzoate is not fully understood, but it is believed to involve the interaction of the compound with the active site of the target enzyme or protein. This interaction may lead to the inhibition of the enzyme or protein's activity, thereby preventing or reducing the pathological effects of the disease.
Biochemical and Physiological Effects:
Methyl 4-(difluoromethoxy)-2-formylbenzoate has been shown to exhibit significant biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit acetylcholinesterase activity in vitro, which is a hallmark of Alzheimer's disease. It has also been shown to reduce blood glucose levels in diabetic mice and inhibit tyrosinase activity in melanoma cells, which are associated with skin disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 4-(difluoromethoxy)-2-formylbenzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations is its relatively low solubility in water, which may require the use of organic solvents and affect the physiological relevance of the experiments.
Zukünftige Richtungen
There are several future directions for the research on Methyl 4-(difluoromethoxy)-2-formylbenzoate. First, further studies are needed to elucidate the mechanism of action of the compound and its specific interactions with target enzymes and proteins. Second, the potential therapeutic applications of Methyl 4-(difluoromethoxy)-2-formylbenzoate in various diseases need to be explored further, including in vivo studies and clinical trials. Third, structural modifications of Methyl 4-(difluoromethoxy)-2-formylbenzoate may be explored to improve its potency, selectivity, and pharmacokinetic properties. Finally, the development of novel delivery systems for Methyl 4-(difluoromethoxy)-2-formylbenzoate may enhance its bioavailability and therapeutic efficacy.
Synthesemethoden
Methyl 4-(difluoromethoxy)-2-formylbenzoate can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with difluoromethoxy methane in the presence of a base catalyst, followed by the esterification of the resulting intermediate with methyl alcohol. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
methyl 4-(difluoromethoxy)-2-formylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c1-15-9(14)8-3-2-7(16-10(11)12)4-6(8)5-13/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXZIKWRKZMVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OC(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(difluoromethoxy)-2-formylbenzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.